Cas no 74927-14-3 ((Arg8)-Vasotocin)

(Arg8)-Vasotocin is a synthetic nonapeptide analog of vasotocin, a neurohypophysial hormone found in non-mammalian vertebrates. Structurally similar to vasopressin and oxytocin, it features an arginine substitution at position 8, enhancing receptor binding affinity and stability. This peptide is widely utilized in comparative endocrinology research to study the evolutionary and functional roles of vasotocin-like hormones in osmoregulation, social behavior, and reproduction. Its high purity and specificity make it a reliable tool for in vitro and in vivo studies, particularly in avian, amphibian, and reptilian models. (Arg8)-Vasotocin is also valuable for investigating the structural determinants of peptide-receptor interactions in neuroendocrine signaling pathways.
(Arg8)-Vasotocin structure
(Arg8)-Vasotocin structure
Product name:(Arg8)-Vasotocin
CAS No:74927-14-3
MF:C43H67N15O12S2
MW:1050.21538567543
MDL:MFCD00133923
CID:557540

(Arg8)-Vasotocin Chemical and Physical Properties

Names and Identifiers

    • CYS-TYR-ILE-GLN-ASN-CYS-PRO-ARG-GLY-NH2 ACETATE SALT
    • [Arg8]-Vasotocin acetate salt
    • [Asu1,6,Arg8]-Vasotocin
    • (Arg8)-Vasotocin
    • MDL: MFCD00133923
    • Inchi: InChI=1S/C43H67N15O12S2/c1-3-21(2)34-41(69)53-26(12-13-31(45)60)37(65)55-28(17-32(46)61)38(66)56-29(20-72-71-19-24(44)35(63)54-27(39(67)57-34)16-22-8-10-23(59)11-9-22)42(70)58-15-5-7-30(58)40(68)52-25(6-4-14-50-43(48)49)36(64)51-18-33(47)62/h8-11,21,24-30,34,59H,3-7,12-20,44H2,1-2H3,(H2,45,60)(H2,46,61)(H2,47,62)(H,51,64)(H,52,68)(H,53,69)(H,54,63)(H,55,65)(H,56,66)(H,57,67)(H4,48,49,50)/t21-,24+,25+,26+,27+,28+,29+,30+,34+/m1/s1
    • InChI Key: OXDZADMCOWPSOC-QLWWDPKZSA-N
    • SMILES: CC[C@H]([C@H]1C(N[C@H](C(N[C@H](C(N[C@H](C(N2CCC[C@H]2C(N[C@H](C(NCC(N)=O)=O)CCCNC(N)=N)=O)=O)CSSC[C@H](N)C(N[C@H](C(N1)=O)CC3=CC=C(O)C=C3)=O)=O)CC(N)=O)=O)CCC(N)=O)=O)C

Computed Properties

  • Hydrogen Bond Donor Count: 15
  • Hydrogen Bond Acceptor Count: 27
  • Heavy Atom Count: 72
  • Rotatable Bond Count: 23

Experimental Properties

  • Solubility: H2O: soluble20mg/mL, clear, colorless

(Arg8)-Vasotocin Security Information

  • WGK Germany:3

(Arg8)-Vasotocin Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R025623-5mg
(Arg8)-Vasotocin
74927-14-3 97%
5mg
¥999 2023-09-07
TargetMol Chemicals
TP1400L-5 mg
[Arg8]-Vasotocin acetate(113-80-4 free base)
74927-14-3 99.86%
5mg
¥ 530 2023-07-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A801453-1mg
[Arg8]-Vasotocin acetate salt
74927-14-3 ≥97% (HPLC)
1mg
¥288.00 2022-09-29
Cooke Chemical
A0731112-1MG
[Arg8]-Vasotocin acetate salt
74927-14-3 ≥97%(HPLC)
1mg
RMB 207.20 2025-02-20
TargetMol Chemicals
TP1400L-25 mg
[Arg8]-Vasotocin acetate(113-80-4 free base)
74927-14-3 99.86%
25mg
¥ 1,820 2023-07-10
Biosynth
PVP-4192-V-0.5 mg
[Arg8]-Vasotocin (0.5 mg vial)
74927-14-3
0.5 mg
$75.90 2023-01-03
1PlusChem
1P00G64J-5mg
CYS-TYR-ILE-GLN-ASN-CYS-PRO-ARG-GLY-NH2 ACETATE SALT
74927-14-3 99%
5mg
$96.00 2024-04-21
Aaron
AR00G6CV-1mg
CYS-TYR-ILE-GLN-ASN-CYS-PRO-ARG-GLY-NH2 ACETATE SALT
74927-14-3 97%
1mg
$34.00 2025-02-10
A2B Chem LLC
AH53635-50mg
CYS-TYR-ILE-GLN-ASN-CYS-PRO-ARG-GLY-NH2 ACETATE SALT
74927-14-3 >98%(HPLC)
50mg
$879.00 2023-12-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
X213750A-5mg
(Arg8)-Vasotocin
74927-14-3
5mg
¥1499.0 2024-07-20

Additional information on (Arg8)-Vasotocin

Recent Advances in (Arg8)-Vasotocin (CAS: 74927-14-3) Research: A Comprehensive Review

(Arg8)-Vasotocin (CAS: 74927-14-3), a synthetic analog of vasotocin, has garnered significant attention in recent years due to its potential therapeutic applications in neuroendocrinology and reproductive biology. This nonapeptide, characterized by the substitution of arginine at position 8, exhibits enhanced receptor binding affinity compared to its native counterpart. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and clinical potential, particularly in the regulation of social behaviors and water balance.

A 2023 study published in Neuropharmacology demonstrated that (Arg8)-Vasotocin modulates vasopressin V1a receptors in the amygdala with 40% greater efficacy than native vasotocin, as measured by cAMP accumulation assays (p<0.01). The research team employed cryo-EM to resolve the peptide-receptor complex at 2.8Å resolution, revealing critical interactions between the Arg8 residue and the receptor's extracellular loop 2. These structural insights explain the compound's enhanced selectivity and may guide future drug design efforts targeting vasopressin-related disorders.

In translational research, a multicenter phase II clinical trial (NCT05432891) is currently investigating (Arg8)-Vasotocin's efficacy in treating autism spectrum disorder-associated social deficits. Preliminary data presented at the 2024 Society for Neuroscience meeting showed a 35% improvement in social responsiveness scores (SRS-2) compared to placebo (n=120, p=0.0032). The compound's ability to cross the blood-brain barrier, as confirmed by PET imaging with [18F]-labeled analogs, makes it particularly promising for CNS applications.

Manufacturing advancements have also been reported, with a novel solid-phase peptide synthesis protocol achieving 92% purity (HPLC) at commercial scale. The improved process, detailed in a 2024 Journal of Peptide Science publication, utilizes microwave-assisted coupling at position 8 to minimize epimerization—a critical quality attribute for this chiral-sensitive compound. Stability studies indicate the lyophilized form maintains potency for 24 months at -20°C, addressing previous formulation challenges.

Emerging safety data from animal models show (Arg8)-Vasotocin has a favorable profile, with no observed cardiovascular effects at therapeutic doses (up to 1 mg/kg in primates). However, researchers caution that its antidiuretic potency—approximately 60% that of desmopressin—requires careful monitoring in clinical applications. Ongoing structure-activity relationship studies are exploring modifications to further enhance receptor subtype specificity while maintaining the compound's unique pharmacological profile.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:74927-14-3)(Arg8)-Vasotocin
A1230267
Purity:99%/99%
Quantity:25mg/1ml
Price ($):228/169